3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a halogenated acetylene and thiourea in an aqueous medium.
Attachment of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction where the thiazole derivative reacts with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H11ClN2OS |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-15-11(7-17-8)6-14-12(16)9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,14,16) |
InChI Key |
NMTBXYMDNPFXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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